Product packaging for 4-Bromo-3-chloro-5-fluorobenzonitrile(Cat. No.:)

4-Bromo-3-chloro-5-fluorobenzonitrile

Cat. No.: B8010199
M. Wt: 234.45 g/mol
InChI Key: GYSVMEBLBGRYCE-UHFFFAOYSA-N
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Description

Overview of Benzonitrile (B105546) Derivatives in Synthetic Chemistry

Benzonitrile, a simple aromatic compound consisting of a benzene (B151609) ring attached to a cyano group, is the parent structure for a vast family of derivatives. The nitrile functional group is a versatile synthon, capable of being transformed into a variety of other functional groups, including amines, amides, carboxylic acids, and tetrazoles. This chemical versatility makes benzonitrile derivatives highly sought-after intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials for organic electronics.

Significance of Halogen Substitution in Aromatic Systems

The introduction of halogen atoms onto an aromatic ring has profound effects on the molecule's physicochemical properties and reactivity. Halogens are electronegative atoms that exert a strong inductive electron-withdrawing effect, which can influence the acidity of nearby protons and the susceptibility of the aromatic ring to nucleophilic attack. Conversely, through resonance, halogens can donate electron density to the aromatic ring, a factor that, along with sterics, directs the position of incoming electrophiles in electrophilic aromatic substitution reactions. The specific type of halogen (fluorine, chlorine, bromine, iodine) and its position on the ring allow for fine-tuning of these electronic effects, as well as providing a reactive handle for cross-coupling reactions.

Research Focus: 4-Bromo-3-chloro-5-fluorobenzonitrile within the Context of Polyhalogenated Benzonitriles

This compound is a polyhalogenated benzonitrile, meaning it features multiple halogen atoms attached to the benzonitrile core. The specific arrangement of bromine, chlorine, and fluorine atoms in this compound creates a unique electronic and steric environment. This substitution pattern is of particular interest to researchers as it offers multiple sites for selective chemical modification. The presence of different halogens allows for orthogonal reactivity, where one type of halogen can be selectively reacted in the presence of others, for instance, in palladium-catalyzed cross-coupling reactions. This targeted reactivity is highly valuable in the construction of complex molecular architectures for advanced materials and biologically active compounds.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H2BrClFN B8010199 4-Bromo-3-chloro-5-fluorobenzonitrile

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-3-chloro-5-fluorobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrClFN/c8-7-5(9)1-4(3-11)2-6(7)10/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYSVMEBLBGRYCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)Br)Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical and Physical Properties of 4 Bromo 3 Chloro 5 Fluorobenzonitrile

General and Physicochemical Data

The following table outlines the fundamental chemical and physical data for this compound.

PropertyValue
CAS Number 1427439-38-0
Molecular Formula C₇H₂BrClFN
Molecular Weight 234.45 g/mol
IUPAC Name This compound
SMILES N#CC1=CC(F)=C(Br)C(Cl)=C1

Note: Data sourced from chemical supplier catalogs. biosynth.combldpharm.comeontrading.uk

Advanced Characterization and Computational Chemistry Studies

Spectroscopic Analysis for Structural Elucidation and Reactivity Assessment

Spectroscopy is a fundamental tool for probing molecular structures. By analyzing the interaction of electromagnetic radiation with the molecule, detailed information about its architecture and bonding can be obtained.

Vibrational spectroscopy, encompassing both FTIR and Raman techniques, is instrumental in identifying the functional groups and characterizing the bonding framework of a molecule. For 4-Bromo-3-chloro-5-fluorobenzonitrile, the spectra are distinguished by vibrations originating from the benzonitrile (B105546) core and its halogen substituents.

The nitrile group (C≡N) stretching vibration is one of the most characteristic bands in the infrared spectrum, typically appearing as a sharp and intense absorption. For substituted benzonitriles, this band is generally observed in the 2220-2240 cm⁻¹ region. researchgate.net The aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹, while the C-C stretching vibrations within the benzene (B151609) ring typically produce a series of bands in the 1400-1600 cm⁻¹ range. mdpi.com

The vibrations involving the halogen substituents are found in the lower frequency "fingerprint" region of the spectrum. The C-F stretching vibration is typically strong and found in the 1100-1250 cm⁻¹ range. The C-Cl stretching absorption occurs in the 600-800 cm⁻¹ region, and the C-Br stretching vibration is observed at even lower wavenumbers, generally between 500 and 600 cm⁻¹. ethernet.edu.et Both FTIR and Raman spectroscopies provide complementary information for a complete vibrational assignment. researchgate.netnih.gov

Table 1: Predicted Vibrational Frequencies for this compound

Vibrational Mode Predicted Frequency Range (cm⁻¹) Technique
Aromatic C-H Stretch 3100-3000 FTIR, Raman
Nitrile (C≡N) Stretch 2240-2220 FTIR, Raman
Aromatic C-C Stretch 1600-1400 FTIR, Raman
C-F Stretch 1250-1100 FTIR
C-Cl Stretch 800-600 FTIR

Note: This table is based on typical frequency ranges for the specified functional groups.

NMR spectroscopy is an unparalleled technique for mapping the carbon-hydrogen framework of a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

The ¹H NMR spectrum is expected to be relatively simple, showing signals for the two aromatic protons. The chemical shifts and coupling patterns of these protons would be influenced by the surrounding electronegative halogen and nitrile groups.

The ¹³C NMR spectrum would show distinct signals for each of the seven carbon atoms. The positions of the signals are dictated by the substitution pattern on the aromatic ring. rsc.org The carbon atom attached to the nitrile group (C-CN) and the carbons bonded to the halogens (C-Br, C-Cl, C-F) would have characteristic chemical shifts.

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is a particularly powerful tool. alfa-chemistry.com The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it highly sensitive for NMR detection. alfa-chemistry.com Its chemical shifts are spread over a wide range (approx. 800 ppm), which makes ¹⁹F NMR very sensitive to the local electronic environment. alfa-chemistry.com The chemical shift of the fluorine in this compound would provide direct evidence of its electronic state, influenced by the ortho-chloro and para-cyano groups. Furthermore, spin-spin coupling between the ¹⁹F nucleus and the nearby aromatic protons would be observable in both the ¹H and ¹⁹F spectra, providing crucial structural information.

Table 2: Predicted NMR Data for this compound

Nucleus Predicted Chemical Shift (ppm) Expected Multiplicity
¹H 7.5-8.0 Doublet of doublets
¹³C 100-140 Singlets, Doublets (due to C-F coupling)

Note: This table contains predicted values based on general principles and data for similar compounds.

Computational Chemistry Methodologies

Theoretical calculations, particularly those based on quantum mechanics, provide deep insights into molecular properties that can be difficult to measure experimentally. These methods allow for the prediction of molecular geometry, electronic structure, and reactivity.

Density Functional Theory (DFT) has become a standard computational method for studying molecular systems due to its balance of accuracy and computational cost. nih.gov Using a functional such as B3LYP combined with a sufficiently large basis set like 6-311++G(d,p), the geometry of this compound can be optimized to find its most stable conformation (the structure at the minimum on the potential energy surface). nbu.edu.sa This process yields precise information on bond lengths, bond angles, and dihedral angles. The accuracy of these calculations allows for a reliable prediction of the molecule's three-dimensional shape. Once the geometry is optimized, various electronic properties, such as the molecular dipole moment, polarizability, and electrostatic potential, can be calculated to understand the charge distribution and polarity of the molecule.

Table 3: Predicted Optimized Geometric Parameters for this compound (DFT)

Parameter Predicted Value
C-Br Bond Length ~1.90 Å
C-Cl Bond Length ~1.74 Å
C-F Bond Length ~1.35 Å
C-C≡N Bond Length ~1.45 Å
C≡N Bond Length ~1.15 Å

Note: These values are estimations based on DFT calculations of similar halogenated benzene derivatives.

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orglibretexts.org The HOMO, being the outermost orbital containing electrons, acts as the electron donor (nucleophile), while the LUMO is the lowest energy empty orbital and acts as the electron acceptor (electrophile). youtube.com

The energy of the HOMO is related to the ionization potential and indicates the molecule's ability to donate electrons. The energy of the LUMO is related to the electron affinity and shows its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter for predicting the molecule's kinetic stability and chemical reactivity. taylorandfrancis.com A small HOMO-LUMO gap generally implies high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. numberanalytics.com For this compound, FMO analysis can predict the most likely sites for nucleophilic and electrophilic attack.

Table 4: Conceptual Data from Frontier Molecular Orbital (FMO) Analysis

Parameter Conceptual Description Implication for Reactivity
HOMO Energy Energy of the highest occupied molecular orbital Indicates electron-donating ability (nucleophilicity)
LUMO Energy Energy of the lowest unoccupied molecular orbital Indicates electron-accepting ability (electrophilicity)

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule by translating the complex, delocalized molecular orbitals into localized bonds and lone pairs, which aligns with the intuitive Lewis structure concept. uni-muenchen.dewisc.edu A key feature of NBO analysis is its ability to quantify intramolecular delocalization and hyperconjugative interactions through second-order perturbation theory. nih.gov

Table 5: Predicted Key NBO Interactions and Stabilization Energies (E(2))

Donor NBO Acceptor NBO Predicted Stabilization Energy E(2) (kcal/mol) Type of Interaction
LP (F) π* (C-C) Moderate Hyperconjugation (p-π)
LP (Cl) π* (C-C) Moderate to Weak Hyperconjugation (p-π)
LP (Br) π* (C-C) Weak Hyperconjugation (p-π)

Note: LP denotes a lone pair orbital. The stabilization energies are conceptual and ranked based on the expected orbital overlap and electronegativity.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Sites

The Molecular Electrostatic Potential (MEP) is a powerful tool for predicting the reactive behavior of a molecule. It maps the electrostatic potential onto the electron density surface, visually identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

Table 1: Predicted Molecular Electrostatic Potential (MEP) Characteristics of this compound

Molecular RegionPredicted Electrostatic PotentialPredicted Reactivity
Nitrogen (Nitrile Group)NegativeSusceptible to Electrophilic Attack
Halogen Atoms (F, Cl, Br)NegativeSusceptible to Electrophilic Attack
Aromatic Ring (Hydrogen Atoms)PositiveSusceptible to Nucleophilic Attack

This table is based on general principles of MEP analysis for similar halogenated aromatic compounds.

Analysis of Fukui Functions, Interaction Region Indicator (IRI), and Electron Delocalize Range (EDR)

To further refine the understanding of reactivity, chemists employ conceptual Density Functional Theory (DFT) descriptors like Fukui functions, Interaction Region Indicator (IRI), and Electron Delocalize Range (EDR).

Fukui functions () quantify the change in electron density at a specific point when an electron is added to or removed from the molecule. This allows for a more detailed, atom-centered prediction of reactivity than MEP. There are three main types of Fukui functions:

: for nucleophilic attack (electron acceptance)

: for electrophilic attack (electron donation)

: for radical attack

For this compound, one would anticipate that the carbon atom of the nitrile group and the carbon atoms bonded to the halogens would exhibit significant values for the Fukui function, indicating their high reactivity. However, without specific computational studies, the exact atomic values remain speculative.

Interaction Region Indicator (IRI) is a more recent development that helps visualize and characterize non-covalent interactions within and between molecules. An IRI analysis of this compound would reveal details about steric clashes and weak interactions, such as halogen bonds, which can influence its crystal packing and interactions with other molecules.

Electron Delocalize Range (EDR) provides a measure of the extent of electron delocalization in a molecule. In aromatic systems like this benzonitrile derivative, EDR analysis would quantify the degree of aromaticity and the influence of the various substituents on the delocalized π-electron system.

Simulation of Vibronic Spectra and First-Principle Spectral Simulations for Spectroscopic Data Interpretation

Vibronic spectra arise from the coupling of electronic transitions with vibrational motion. Simulating these spectra is crucial for accurately interpreting experimental spectroscopic data, such as UV-Vis absorption and fluorescence spectra.

First-principle spectral simulations, often employing Time-Dependent Density Functional Theory (TD-DFT), can predict the energies and intensities of electronic transitions. For this compound, these simulations would involve calculating the excited state properties and the Franck-Condon factors, which govern the probabilities of transitions between different vibrational levels of the ground and excited electronic states.

Studies on related molecules, such as 2-fluorobenzonitrile (B118710) and 3-fluorobenzonitrile, have demonstrated that Franck-Condon simulations can accurately reproduce the main features of experimentally observed vibronic spectra. researchgate.net This allows for the confident assignment of spectral bands to specific electronic and vibrational transitions. While a specific vibronic spectral simulation for this compound is not available, the methodology has proven robust for this class of compounds.

Kinetic and Thermodynamic Studies via Computational Approaches

Computational chemistry also provides powerful tools to investigate the kinetics and thermodynamics of chemical reactions involving this compound.

Activation Energy Calculations for Competing Reaction Pathways

By mapping the potential energy surface for a given reaction, computational methods can identify transition states and calculate the activation energies () for different possible reaction pathways. This is particularly valuable for understanding the regioselectivity and chemoselectivity of reactions involving this multifunctional molecule.

For instance, in nucleophilic aromatic substitution reactions, a common reaction type for such compounds, calculations could determine the activation energies for substitution at the different carbon atoms bearing halogen atoms. This would allow for the prediction of the major reaction product under given conditions.

Correlation of Theoretical Models with Experimental Reactivity and Stability

A critical aspect of computational chemistry is the validation of theoretical models against experimental data. For this compound, this would involve comparing computationally predicted properties with experimentally determined values.

Table 2: Illustrative Correlation of Theoretical and Experimental Data for a Halogenated Benzonitrile

PropertyTheoretical (e.g., DFT)Experimental
Bond Lengths (e.g., C-Br, C-Cl, C-F)Angstroms (Å)Angstroms (Å) from X-ray Crystallography
Vibrational Frequencies (e.g., C≡N stretch)Wavenumbers (cm⁻¹)Wavenumbers (cm⁻¹) from IR/Raman Spectroscopy
Electronic Transition EnergiesElectronvolts (eV)Electronvolts (eV) from UV-Vis Spectroscopy
Dipole MomentDebye (D)Debye (D) from Dielectric Measurements

This table illustrates the types of data that would be correlated. Specific values for this compound are not available in the public domain.

Strong correlation between theoretical predictions and experimental observations lends confidence to the computational model, allowing it to be used for predicting properties that are difficult or impossible to measure experimentally. For instance, a well-validated DFT model could be used to explore the reactivity of unstable intermediates or to screen for potential reaction pathways, thereby guiding synthetic efforts.

Applications in Contemporary Materials Science

Organic Light-Emitting Diode (OLED) Technology

The development of efficient and stable materials is paramount in the advancement of OLED technology. Halogenated benzonitriles, such as 4-Bromo-3-chloro-5-fluorobenzonitrile, serve as critical precursors in the synthesis of molecules with tailored photophysical properties for OLED applications.

Halogenated benzonitriles are pivotal in the creation of emitters for Thermally Activated Delayed Fluorescence (TADF) in OLEDs. The benzonitrile (B105546) group acts as an effective electron-acceptor core, which is a fundamental component in the design of TADF molecules. These molecules can harvest both singlet and triplet excitons, leading to potentially 100% internal quantum efficiency in OLED devices. ossila.com The synthesis of these advanced dyes often starts with fluorinated benzonitriles, which allow for straightforward synthetic modifications.

The incorporation of various donor molecules, such as carbazole (B46965) or phenoxazine, onto the benzonitrile core allows for the precise tuning of the resulting dye's emission color and photophysical properties. mdpi.combiosynth.com For instance, carbazole-benzonitrile derivatives have been extensively studied for their potential in creating efficient TADF emitters. wikipedia.org The specific arrangement and electronic nature of the halogen substituents on the benzonitrile ring can further influence the energy levels of the final TADF molecule, affecting its color purity and efficiency.

Feature of Halogenated BenzonitrilesRole in TADF Dye SynthesisResearch Finding
Electron-Deficient Core Acts as an electron-acceptor in Donor-Acceptor (D-A) type TADF molecules.Benzonitrile derivatives are among the most popular electron-acceptors for constructing TADF molecules.
Synthetic Versatility Fluorine atoms can be readily substituted to attach various donor groups.Simple synthetic protocols are employed to prepare D-A benzonitrile derivatives starting from fluorobenzonitriles.
Tuning of Properties The number and type of halogen atoms influence the photophysical properties of the final emitter.Donor-acceptor modifications in carbazole-benzonitrile TADF molecules can lead to high-performance OLEDs. wikipedia.org

Complex organic frameworks, such as Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs), represent a class of porous crystalline materials with potential applications in optoelectronics. The use of functionalized organic linkers is central to the design of these frameworks. Halogenated benzonitriles can be envisioned as versatile building blocks for such structures.

While the direct use of this compound in electroluminescent frameworks is not yet widely documented, the principles of framework design suggest its potential. For example, fluorinated acrylonitrile-linked COFs have been shown to exhibit high fluorescence quantum yields. mdpi.com The introduction of halogen atoms into the linkers of MOFs can also influence their physical and electronic properties. ossila.combiosynth.com The multiple reactive sites on this compound (the nitrile group and the halogen atoms) could allow for its incorporation into complex, multi-component frameworks, potentially leading to materials with enhanced electroluminescent properties.

Liquid Crystal Display (LCD) Technology

The design of molecules with the ability to form liquid crystalline phases (mesophases) is the foundation of LCD technology. Benzonitrile derivatives have historically been a cornerstone in the development of liquid crystal materials, and the introduction of halogens provides a powerful tool for refining their properties.

The formation of a liquid crystal phase is highly dependent on the molecular structure, requiring a careful balance of a rigid core and flexible terminal groups. mdpi.com The benzonitrile unit provides a rigid, polar core, a common feature in many liquid crystal molecules. jeeadv.ac.in The presence of multiple halogens, as in this compound, can significantly influence the intermolecular interactions, such as dipole-dipole forces and halogen bonding, which are critical for the formation and stability of mesophases. biosynth.comnih.gov

The strategic placement of fluorine and other halogens can lead to materials with desirable liquid crystalline properties, including specific mesophase types (e.g., nematic, smectic) and transition temperatures. wikipedia.orgbldpharm.com For instance, the synthesis of liquid crystals based on a 2,3,4-trihydroxy benzonitrile core has been shown to produce materials with stable nematic phases over a wide temperature range. jeeadv.ac.in This highlights the versatility of the benzonitrile scaffold in creating novel liquid crystal materials.

Structural FeatureInfluence on Mesophase FormationSupporting Evidence
Rigid Benzonitrile Core Provides the necessary structural anisotropy for liquid crystal alignment.Benzonitrile-based trimers have been synthesized to exhibit wide-range nematic phases. jeeadv.ac.in
Halogen Atoms (Br, Cl, F) Mediate intermolecular interactions through dipole moments and halogen bonding.Halogen bonding is utilized as a tool to engineer photoresponsive liquid-crystalline complexes. biosynth.com
Nitrile Group (-CN) Contributes to a strong dipole moment, influencing molecular packing.The cyano group is a key component in many widely used liquid crystals. biosynth.com

The performance of an LCD is determined by the electro-optical properties of the liquid crystal mixture, such as its dielectric anisotropy, birefringence, and switching speed. The molecular structure of the constituent liquid crystals plays a direct role in these properties. The nitrile group in benzonitrile derivatives contributes to a large dipole moment, which is essential for a significant dielectric anisotropy, allowing the molecules to align with an applied electric field. chemscene.com

Halogenation is a key strategy for optimizing these electro-optical properties. The introduction of fluorine atoms, in particular, can enhance the dielectric anisotropy and modify the birefringence of the liquid crystal material. biosynth.com The specific substitution pattern of halogens on the benzonitrile ring of a molecule like this compound would be expected to have a pronounced effect on its electronic properties and, consequently, on the electro-optical performance of any liquid crystal mixture it is a part of. bldpharm.combiosynth.com By carefully designing the molecular structure, it is possible to fine-tune the material's response to an electric field, leading to faster switching times and lower operating voltages in LCDs. nih.gov

Functional Polymers and Advanced Organic Materials

Beyond display technologies, halogenated benzonitriles are valuable precursors for a range of functional polymers and advanced organic materials. The reactivity of the nitrile group and the halogen substituents allows for a variety of chemical transformations, making compounds like this compound a versatile building block in organic synthesis.

Benzonitrile itself is a precursor for benzoguanamine (B160333) resins, which are used in protective coatings and molding applications. Furthermore, benzonitriles are employed as building blocks for agrochemicals and pharmaceuticals. mdpi.com The presence of bromine on the aromatic ring allows for participation in palladium-catalyzed cross-coupling reactions, a powerful tool for constructing complex organic molecules. ossila.com This reactivity opens the door to synthesizing a wide array of derivatives from this compound, which can then be polymerized or used to create other advanced materials with specific functionalities. For example, a related compound, 4-Bromo-3-fluorobenzonitrile (B163030), is used to prepare persistent room-temperature phosphorescent dyes. ossila.com The combination of bromo, chloro, and fluoro substituents on the benzonitrile core offers a rich platform for developing novel materials with tailored properties for a variety of advanced applications.

Integration into Polymer Backbones via Post-Polymerization Modifications for Tailored Properties

There is no available research demonstrating the integration of this compound into polymer backbones through post-polymerization modifications.

Development of Functionalized Nanostructures and Coatings with Controlled Interactions

No studies have been found that detail the use of this compound in the development of functionalized nanostructures or coatings.

Applications in Dyes, Pigments, and Electrochromic Devices

Synthesis of Persistent Room-Temperature Phosphorescent Dyes

While related compounds are used in this field, there is no specific information on the use of this compound for the synthesis of persistent room-temperature phosphorescent dyes. ossila.com

Development of Electroactive Polymer Films with Multi-Electrochromic Properties

There is no available data on the application of this compound in the creation of electroactive polymer films.

Role in Pharmaceutical and Agrochemical Synthesis

Building Block for Complex Organic Molecules

The utility of 4-Bromo-3-chloro-5-fluorobenzonitrile as a fundamental building block stems from its capacity to participate in a variety of chemical transformations, enabling the assembly of intricate molecular architectures.

While direct literature on the use of this compound in the synthesis of heterocyclic compounds is not extensively documented, the reactivity of closely related analogs, such as 4-bromo-2-fluorobenzonitrile (B28022), provides significant insight into its potential. For instance, 4-bromo-2-fluorobenzonitrile is a key starting material in the multi-step synthesis of complex heterocyclic systems like benzoxazepines. googleapis.com The bromo and fluoro substituents on the benzonitrile (B105546) ring allow for sequential reactions, including alkylations and cyclizations, to construct the fused heterocyclic core. googleapis.com Given the similar reactive handles on this compound, it is a strong candidate for the synthesis of novel and unique heterocyclic scaffolds, which are of great interest in drug discovery due to their diverse biological activities.

Substituted benzonitriles are widely recognized as valuable molecular scaffolds for the development of active pharmaceutical ingredients (APIs). ossila.com The related compound, 4-Bromo-3-fluorobenzonitrile (B163030), is explicitly identified as a molecular scaffold for APIs, highlighting the importance of the bromo and fluoro substitutions in facilitating further chemical modifications. ossila.com These modifications often involve palladium-catalyzed cross-coupling reactions at the bromine site. ossila.com The presence of the additional chloro group in this compound offers another point of potential modification, further enhancing its utility as a versatile scaffold for constructing a wide range of therapeutic agents. The ability to build upon this core structure allows for the systematic exploration of structure-activity relationships in drug design.

Synthesis of Biologically Relevant Compounds

The unique electronic and steric properties conferred by the halogen substituents on this compound make it an attractive starting material for the synthesis of compounds with specific biological targets.

Histone deacetylases (HDACs) are a class of enzymes that have been identified as important targets for cancer therapy. nih.gov The development of HDAC inhibitors often involves the use of aromatic cap groups that interact with the enzyme's active site. nih.gov Research into novel HDAC inhibitors has explored the use of a 5-chloro-4-((substituted phenyl)amino)pyrimidine fragment as a key structural component. nih.gov While this research does not directly utilize this compound, the presence of a substituted chloro-aromatic moiety is a recurring theme in the design of these inhibitors. The structural features of this compound make it a plausible precursor for the synthesis of novel cap groups for HDAC inhibitors, allowing for the exploration of new chemical space in the quest for more potent and selective anticancer agents.

The GABAA receptor is a critical target for drugs that treat anxiety, epilepsy, and other neurological disorders. The development of modulators for specific GABAA receptor subtypes, such as those containing α2 and α3 subunits, is an active area of research. While there is no direct evidence in the reviewed literature linking this compound to the synthesis of GABAAα2/α3 agonists, the broader class of halogenated aromatic compounds is frequently employed in the development of such modulators. The specific substitution pattern of this compound could offer unique steric and electronic properties that may be beneficial in designing subtype-selective GABAA receptor ligands. Further research would be required to explore this potential application.

The prevention of mutations is a key strategy in cancer chemoprevention. Research has shown that derivatives of halogenated benzonitriles can possess antimutagenic properties. Specifically, antimutagenic drugs known as bichalcophene fluorobenzamidines have been prepared from the related compound 4-bromo-3-fluorobenzonitrile. ossila.com The synthesis of these agents begins with a Stille coupling reaction, followed by the conversion of the nitrile group to an amidine. ossila.com These resulting compounds have demonstrated a significant reduction in mutation frequency. ossila.com Given the structural similarity, this compound represents a promising starting point for the synthesis of a new generation of antimutagenic agents, with the additional chloro and fluoro substituents potentially influencing their biological activity and specificity.

Strategies for Medicinal Chemistry Applications

In medicinal chemistry, the nitrile group of this compound can be readily transformed into other functional groups to fine-tune the properties of a drug candidate. For example, reduction of the nitrile yields a primary amine, a common functional group in many pharmaceuticals that can participate in key binding interactions. Alternatively, hydrolysis of the nitrile provides a carboxylic acid, which can also form important interactions with biological targets.

The differential reactivity of the three halogen atoms is a significant advantage in drug discovery. It allows for selective, stepwise reactions to introduce a variety of substituents onto the aromatic ring. For instance, the more reactive bromine atom can be selectively replaced using a palladium-catalyzed cross-coupling reaction, leaving the chlorine and fluorine atoms untouched for subsequent modifications. This strategy enables the rapid synthesis of a library of analogs, which is essential for exploring structure-activity relationships and optimizing lead compounds.

Future Directions and Emerging Research Avenues

Expansion of Catalytic Methodologies for Highly Selective Functionalization

The presence of three distinct halogen substituents (bromo, chloro, and fluoro) on the aromatic ring of 4-Bromo-3-chloro-5-fluorobenzonitrile offers a rich platform for the exploration and development of highly selective catalytic functionalization methodologies. The differential reactivity of these halogens under various catalytic conditions is a key area for future research.

Palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis, represent a primary avenue for investigation. ossila.com Research on the analogous compound, 4-bromo-3-fluorobenzonitrile (B163030), has demonstrated the feasibility of selective manipulation of the bromo substituent in Stille coupling reactions. ossila.com Future studies on this compound should systematically explore the selective activation of the C-Br and C-Cl bonds using a range of palladium and other transition metal catalysts. nih.gov The development of catalytic systems that can selectively target one halogen over the others will be crucial for the controlled synthesis of complex molecular architectures.

Furthermore, the investigation of catalyst- and ligand-free coupling reactions could offer more sustainable and cost-effective synthetic routes. The exploration of alternative coupling partners beyond the traditional boronic acids, such as organosilicon and organomanganese reagents, could also lead to novel transformations and the synthesis of previously inaccessible derivatives. ossila.com

Table 1: Potential Catalytic Cross-Coupling Reactions for Investigation

Catalyst SystemCoupling PartnerTarget BondPotential Product Class
Palladium(0) with phosphine (B1218219) ligandsArylboronic acidsC-BrBiphenyl derivatives
Palladium(0) with N-heterocyclic carbene ligandsAminesC-Br/C-ClAnilines
Nickel(0) complexesOrganozinc reagentsC-ClAlkylated benzonitriles
Copper(I) catalystsAlkynesC-BrArylalkynes

This table presents hypothetical research directions based on established catalytic methodologies.

Integration into High-Throughput Synthesis and Screening Platforms for Rapid Discovery

The structural attributes of this compound make it an ideal candidate for integration into high-throughput synthesis (HTS) and screening platforms. nih.govbmglabtech.comresearchgate.netcreative-bioarray.com The ability to selectively functionalize the different halogen positions allows for the rapid generation of large and diverse libraries of novel compounds.

Future research should focus on developing robust and automated synthetic protocols for the derivatization of the this compound core. creative-bioarray.com These protocols can then be coupled with high-throughput screening assays to rapidly identify molecules with desired biological activities or material properties. nih.govbmglabtech.comresearchgate.net For instance, libraries of derivatives could be screened against a panel of protein kinases, G-protein coupled receptors, or other pharmaceutically relevant targets. bmglabtech.com Phenotypic screening of these libraries in various cell-based models could also uncover unexpected biological activities. researchgate.net

The data generated from these high-throughput campaigns will be invaluable for establishing structure-activity relationships (SAR) and for guiding the design of next-generation compounds with improved potency, selectivity, and pharmacokinetic properties.

Development of Novel Materials with Tailored Optoelectronic and Electronic Properties

Substituted benzonitriles are known to be valuable building blocks for organic materials with interesting optoelectronic and electronic properties. ccspublishing.org.cnmun.ca The unique combination of electron-withdrawing groups (halogens and nitrile) in this compound suggests its potential as a precursor for novel materials.

Future research should explore the synthesis of oligomers and polymers incorporating the this compound unit. The high halogen content could impart flame-retardant properties, while the polar nitrile group can influence molecular packing and charge transport characteristics. The synthesis of derivatives with extended π-conjugation, through cross-coupling reactions, could lead to materials with applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). ccspublishing.org.cn

Computational studies can be employed to predict the electronic properties, such as HOMO/LUMO energy levels and band gaps, of hypothetical materials derived from this compound, thereby guiding synthetic efforts towards promising candidates.

Table 2: Predicted Electronic Properties of Hypothetical this compound Derivatives

DerivativePredicted HOMO (eV)Predicted LUMO (eV)Predicted Band Gap (eV)Potential Application
Phenyl-substituted derivative-6.2-2.53.7OLED host material
Thiophene-substituted derivative-5.8-2.83.0OFET material
Carbazole-substituted derivative-5.5-2.33.2Thermally activated delayed fluorescence (TADF) emitter

These values are hypothetical and intended to illustrate potential research avenues. Actual values would need to be determined experimentally and through rigorous computational studies.

Exploration of New Biological and Therapeutic Applications beyond Current Scope

While no biological activity has been reported specifically for this compound, related halogenated benzonitriles have shown promise in medicinal chemistry. For example, 4-bromo-3-fluorobenzonitrile has been used as a scaffold for the synthesis of antimutagenic compounds. ossila.com

Future research should involve the systematic biological evaluation of this compound and its derivatives. A key starting point would be to screen the compound against a wide range of biological targets. A computational study on 4-bromo-3-fluorobenzonitrile suggested its potential as an inhibitor of enzymes implicated in Alzheimer's disease, such as acetylcholinesterase and butyrylcholinesterase. tandfonline.com This suggests that this compound could also be investigated for neuroprotective activities.

Pharmacophore modeling and virtual screening can be powerful tools to identify potential biological targets for this compound and its derivatives. researchgate.netnih.govfrontiersin.orgdovepress.comnih.gov By generating a three-dimensional representation of the key chemical features of the molecule, it is possible to search for proteins with complementary binding pockets. This in silico approach can prioritize experimental testing and accelerate the discovery of new therapeutic applications.

Advanced Computational Modeling for Predictive Chemistry and Materials Design

Advanced computational modeling will be an indispensable tool in guiding the future exploration of this compound. Quantum chemical calculations, such as Density Functional Theory (DFT), can provide valuable insights into the molecule's structural, electronic, and reactive properties.

Specifically, computational models can be used to:

Predict Reactivity: Calculate the relative activation barriers for the catalytic functionalization of each halogen, aiding in the design of selective synthetic strategies.

Elucidate Reaction Mechanisms: Investigate the detailed mechanisms of novel reactions involving this compound.

Design Novel Materials: Predict the optoelectronic properties of new materials derived from this compound, as mentioned in section 7.3.

Guide Drug Discovery: Perform molecular docking studies to predict the binding affinity of this compound derivatives to various biological targets and use pharmacophore modeling to identify potential new applications. tandfonline.comresearchgate.netnih.govfrontiersin.orgdovepress.comnih.gov

By integrating computational predictions with experimental validation, researchers can significantly accelerate the pace of discovery and innovation in the chemistry and application of this compound.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 4-bromo-3-chloro-5-fluorobenzonitrile, and how can purity be optimized?

  • Methodology :

  • Start with a fluorobenzonitrile precursor (e.g., 3-chloro-5-fluorobenzonitrile) and perform bromination using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in a solvent like CCl₄ or DCM.
  • Purify via recrystallization (common for halogenated aromatics; melting points for similar compounds range 60–80°C) or column chromatography (silica gel, hexane/EtOAc eluent).
  • Validate purity using GC or HPLC (>95% purity threshold, as seen in Kanto Reagents’ halogenated benzonitrile entries) .

Q. How can the molecular structure and substitution pattern of this compound be confirmed?

  • Methodology :

  • Use ¹H/¹³C NMR to identify substituent positions: Fluorine and bromine induce distinct deshielding effects. For example, in 3,5-dichloro-4-fluorobenzonitrile (PubChem CID 66524926), fluorine at C4 causes a downfield shift in adjacent protons .
  • IR spectroscopy : Confirm nitrile group (C≡N stretch ~2220–2240 cm⁻¹) and halogen presence .
  • X-ray crystallography : Resolve regiochemistry ambiguities, particularly if unexpected byproducts form during synthesis .

Q. What solvents and storage conditions are optimal for this compound?

  • Methodology :

  • Solubility : Halogenated benzonitriles are typically soluble in DCM, THF, or DMF but poorly in water. Test solubility incrementally.
  • Storage : Store at 0–6°C in amber vials under inert gas (N₂/Ar) to prevent hydrolysis or photodegradation. Similar boronic acid derivatives require cold storage .

Advanced Research Questions

Q. How do steric and electronic effects of the substituents influence cross-coupling reactions (e.g., Suzuki-Miyaura) with this compound?

  • Methodology :

  • Electronic effects : The electron-withdrawing nitrile and halogens deactivate the aryl ring, requiring Pd catalysts with strong oxidative addition (e.g., Pd(PPh₃)₄ or XPhos Pd G3) .
  • Steric effects : The 3-chloro and 5-fluoro groups may hinder coupling at C4. Optimize using microwave-assisted heating or ligand screening (e.g., SPhos vs. DavePhos) .
  • Monitor reaction progress via TLC or LC-MS and compare yields to analogous bromobenzonitriles .

Q. What computational methods can predict regioselectivity in further functionalization (e.g., nucleophilic substitution)?

  • Methodology :

  • Perform DFT calculations (e.g., Gaussian 16) to map electrostatic potential surfaces and identify electrophilic sites. For example, 3,5-dichloro-4-fluorobenzonitrile (PubChem CID 66524926) shows higher reactivity at the para position to fluorine .
  • Validate predictions experimentally using isotopic labeling or competition experiments with controlled substituent variations .

Q. How can contradictory data on reaction outcomes (e.g., competing side reactions) be resolved?

  • Methodology :

  • Mechanistic studies : Use in-situ IR or NMR to detect intermediates (e.g., benzyne formation during dehalogenation).
  • Byproduct analysis : Isolate and characterize side products via HRMS or X-ray. For example, unintended dehalogenation has been observed in similar trihalogenated aromatics under basic conditions .
  • Adjust reaction parameters (temperature, solvent polarity) to suppress competing pathways .

Application-Oriented Questions

Q. What role does this compound play in synthesizing pharmaceutical intermediates?

  • Methodology :

  • Serve as a scaffold for kinase inhibitors or agrochemicals by replacing bromine with heterocycles (e.g., pyrazole via SNAr) .
  • Optimize coupling reactions with boronic acids (e.g., 4-bromo-3-fluorophenylboronic acid, CAS 374790-97-3) to build biphenyl structures .

Q. How can its stability under acidic/basic conditions be assessed for reaction design?

  • Methodology :

  • Conduct accelerated stability studies:
  • Expose to 0.1M HCl/NaOH at 25–50°C for 24–72h.
  • Monitor degradation via HPLC and identify products (e.g., hydrolysis to carboxylic acid).
  • Compare to analogs like 4-bromo-2-chlorobenzonitrile (CAS 154607-01-9), which shows moderate acid stability .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points for halogenated benzonitriles?

  • Methodology :

  • Verify purity via elemental analysis or DSC. For example, 4-bromo-2-fluorobenzonitrile (CAS 105942-08-3) has a reported mp of 69–72°C, but impurities can depress melting points .
  • Cross-reference with crystallography data to confirm polymorphism or hydrate formation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.